
(2-(Difluoromethyl)pyridin-4-yl)boronic acid
カタログ番号 B2590260
CAS番号:
1571135-77-7
分子量: 172.93
InChIキー: PNRZIRAJNBYBRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
- (2-(Difluoromethyl)pyridin-4-yl)boronic acid and similar compounds are synthesized and structurally characterized, showing significant potential in organic synthesis and chemical analysis. Liu Guoqua (2014) outlined a study on synthesizing a related compound, 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the importance of reaction conditions in achieving high purity and yield (Liu Guoqua, 2014).
Applications in Battery Technology
- Boron-based compounds, including those structurally similar to (2-(Difluoromethyl)pyridin-4-yl)boronic acid, have been explored for their application in fluoride shuttle batteries. A study by A. C. Kucuk and T. Abe (2020) demonstrated the use of such compounds in enhancing fluoride ion conductivity and solubility, thus improving battery performance (A. C. Kucuk & T. Abe, 2020).
Role in Coupling Reactions
- These boronic acids are critical in facilitating coupling reactions, such as the Suzuki cross-coupling, that are fundamental in organic synthesis. This was discussed in a paper by A. Bouillon et al. (2002), where they explored the synthesis and applications of various halopyridinylboronic acids and esters (A. Bouillon et al., 2002).
Colorimetric Sensing Applications
- Compounds similar to (2-(Difluoromethyl)pyridin-4-yl)boronic acid have been studied for their potential in colorimetric sensing. For instance, C. Wade and F. Gabbaï (2009) explored the use of cationic boron compounds for anion detection, indicating possible applications in environmental monitoring and diagnostics (C. Wade & F. Gabbaï, 2009).
Impact on Electronic Communication and Binding
- The role of boronic acids in electronic communication and binding cooperativity in organoboranes is a significant area of research. A study by Anand Sundararaman et al. (2006) investigated this aspect in diborylated bithiophenes, which is relevant to the understanding of (2-(Difluoromethyl)pyridin-4-yl)boronic acid's properties (Anand Sundararaman et al., 2006).
特性
IUPAC Name |
[2-(difluoromethyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRZIRAJNBYBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

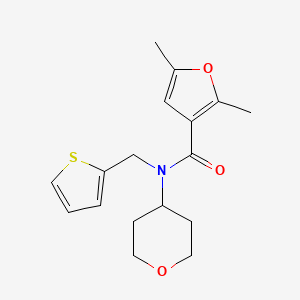
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2590178.png)
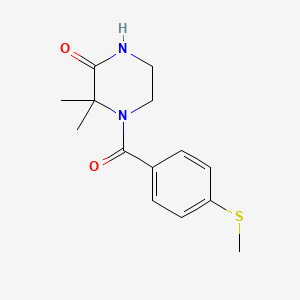

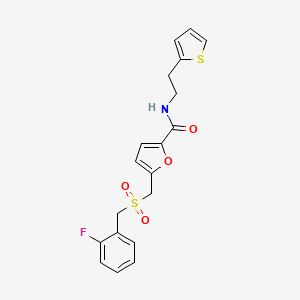
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2590183.png)
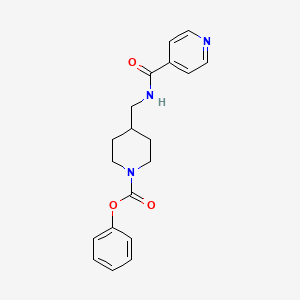
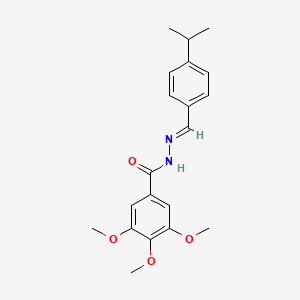
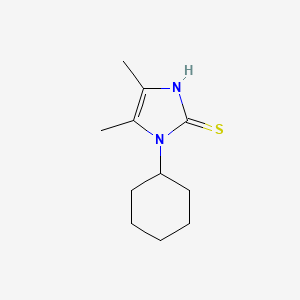
![4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2590191.png)
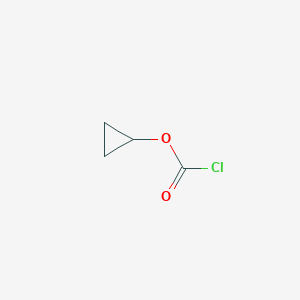
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)
![Ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2590199.png)
